![molecular formula C23H18N4O B2717932 1-(2-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895012-75-6](/img/structure/B2717932.png)
1-(2-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
This compound belongs to the class of organic compounds known as naphthalenes . It is a heterocyclic compound containing a pyrazolo[3,4-d]pyrimidine linkage .
Synthesis Analysis
The synthesis of compounds like this has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Huisgen 1,3-dipolar cycloaddition reaction .Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound has been involved in the synthesis of triazolino[4,3-a]pyrimidines and 5-arylazothiazoles with antimicrobial activity. These compounds exhibit significant inhibition of both gram-positive and gram-negative bacteria, showcasing the compound's role in developing new antimicrobial agents (Abdelhamid, Ismail, El Gendy, & Ghorab, 2008).
Anti-Proliferative Activity and CDK2 Inhibition
Research has also demonstrated the compound's utility in the discovery of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors. These derivatives exhibit potent anti-proliferative activity against various human cancer cell lines, underlining the compound's potential in cancer therapy (Abdel-Rahman et al., 2021).
Turn-On Fluorescent Chemosensor
Another application involves its use as a fluorescent chemosensor for the selective and sensitive detection of Al3+ ions. This highlights its potential in environmental monitoring and analytical chemistry (Asiri, Sobahi, Al-Amari, Asad, Zayed, & Khan, 2018).
Synthesis of Fused Perimidine Derivatives
The compound has been used in the synthesis of perimidine and fused perimidine derivatives, expanding the library of heterocyclic compounds with potential pharmaceutical applications (Deady & Rodemann, 1998).
Pharmacological Evaluation
It's been a precursor for the synthesis of heterocyclic derivatives assessed for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research underscores the compound's broad pharmacological potential (Faheem, 2018).
σ(1) Receptor Antagonists
The compound has been instrumental in the development of σ(1) receptor antagonists, showing significant activity in models of neurogenic pain and indicating its relevance in pain management and neurological disorders (Díaz et al., 2012).
Nonsteroidal Antiinflammatory Drugs (NSAIDs)
Furthermore, modifications of the compound have led to the development of new classes of NSAIDs with reduced ulcerogenic activity, showcasing its contribution to safer anti-inflammatory medications (Auzzi et al., 1983).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-16-7-2-5-12-21(16)27-22-20(13-25-27)23(28)26(15-24-22)14-18-10-6-9-17-8-3-4-11-19(17)18/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWBHXIFSAXQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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